molecular formula C13H11ClFNO2 B1415225 Methyl 3-(5-fluoropyridin-2-YL)benzoate hydrochloride CAS No. 2108982-08-5

Methyl 3-(5-fluoropyridin-2-YL)benzoate hydrochloride

Cat. No.: B1415225
CAS No.: 2108982-08-5
M. Wt: 267.68 g/mol
InChI Key: OYVKXZCKANDJGT-UHFFFAOYSA-N
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Description

“Methyl 3-(5-fluoropyridin-2-YL)benzoate hydrochloride” is a chemical compound with the molecular formula C13H11ClFNO2 . It has a molecular weight of 267.68 . This compound is used for research purposes .

Scientific Research Applications

Crystallographic and Conformational Analysis

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been utilized in crystallographic and conformational studies. The molecular structures were confirmed using various spectroscopic techniques and X-ray diffraction. This research also involved density functional theory (DFT) calculations, which were consistent with the crystal structures determined by single crystal X-ray diffraction. This study provides valuable insights into the physicochemical properties of the compounds, including molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Novel Antitumor Agents

Research has been conducted on derivatives of methyl 3-(5-fluoropyridin-2-yl)benzoate for potential antitumor applications. Methyl 2-(5-fluorouracil-1-yl) acetamidoactate, synthesized at room temperature, showed in vitro antitumor activity against certain cancer cell lines, revealing the potential of these compounds as antitumor agents (Lan Yun-jun, 2011).

Corrosion Inhibitors

A theoretical study highlighted the synthesis of methyl 2-(6-hydroxy-3-oxo-3 H -xanthen-9-yl) benzoate, revealing its utility as a corrosion inhibitor for mild steel in acidic media. This research not only provides a synthesis pathway but also demonstrates the compounds' effectiveness in protecting against corrosion, marking a significant application in materials science (Arrousse et al., 2021).

Fluoride Chemosensors

Compounds like methyl 4-(5-(5-chloro-2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate have been reported for their potential as fluoride chemosensors. These compounds exhibit specific colorimetric and spectroscopic properties for F− sensing, making them suitable for applications in chemical sensing and environmental monitoring (Ma et al., 2013).

Properties

IUPAC Name

methyl 3-(5-fluoropyridin-2-yl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2.ClH/c1-17-13(16)10-4-2-3-9(7-10)12-6-5-11(14)8-15-12;/h2-8H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVKXZCKANDJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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